2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide
Description
The compound 2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide (CAS: 1008633-24-6) is a nitrogenous heterocyclic molecule with the molecular formula C₂₄H₂₉FN₂O₃ and a molar mass of 412.5 g/mol . Key structural features include:
- A 4-fluorophenyl group at the 1-position of the octahydroisoquinoline core.
- A hydroxy group at the 4a-position of the isoquinoline ring.
- An N-(4-methoxyphenyl)acetamide side chain.
Predicted physicochemical properties include a density of 1.241 g/cm³, boiling point of 613.1°C, and pKa of 14.10, suggesting moderate lipophilicity and basicity . The compound’s complexity arises from its fused bicyclic system and multiple substituents, which may influence bioavailability and receptor interactions.
Properties
Molecular Formula |
C24H29FN2O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H29FN2O3/c1-30-20-11-9-19(10-12-20)26-22(28)16-27-15-14-24(29)13-3-2-4-21(24)23(27)17-5-7-18(25)8-6-17/h5-12,21,23,29H,2-4,13-16H2,1H3,(H,26,28) |
InChI Key |
UVNDTQOPQVKEEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCC3(CCCCC3C2C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Preparation Methods
Formation of Isoquinoline Core
The isoquinoline core can be synthesized through several methods, including:
Cyclization Reactions : Starting from a suitable precursor such as a phenethylamine derivative, cyclization can be induced using Lewis acids or by employing heat.
Palladium-Catalyzed Reactions : Transition metal-catalyzed methods, particularly those using palladium, can facilitate the formation of carbon-carbon bonds necessary for constructing the isoquinoline skeleton.
Introduction of 4-Fluorophenyl Group
To introduce the 4-fluorophenyl group into the isoquinoline structure:
Electrophilic Aromatic Substitution : The introduction can be achieved via electrophilic aromatic substitution reactions using fluorinated aromatic compounds under acidic conditions.
Direct Fluorination : Alternatively, direct fluorination methods may be employed if compatible with existing functional groups on the isoquinoline.
Hydroxylation
Hydroxylation at the 4a position can be accomplished through:
- Hydroxylation Reagents : Utilizing reagents such as hydrogen peroxide in the presence of catalysts like titanium isopropoxide can effectively introduce hydroxyl groups.
Formation of Acetamide Moiety
The final step involves attaching the acetamide group:
- Acetylation Reaction : The amine group can be acetylated using acetic anhydride or acetyl chloride under mild conditions to form N-(4-methoxyphenyl)acetamide.
Reaction Conditions and Yield Optimization
Reaction Conditions
The following conditions are generally optimized for each step:
Temperature Control : Many reactions require specific temperature ranges to maximize yield and minimize side reactions.
Solvent Selection : The choice of solvent can significantly affect reaction rates and product solubility; common solvents include dichloromethane or ethanol.
Yield Optimization Techniques
Reagent Stoichiometry : Careful calculation of reagent amounts is crucial to avoid excess reactants that could lead to by-products.
Purification Methods : Techniques such as recrystallization or chromatography are essential for isolating pure products after each synthetic step.
Characterization and Analysis
Characterization of synthesized compounds is vital for confirming structure and purity:
| Method | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | To determine molecular structure and confirm functional groups |
| Infrared Spectroscopy (IR) | To identify characteristic functional groups present in the compound |
| High-Resolution Mass Spectrometry (HR-MS) | To ascertain molecular weight and confirm identity |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group (-OH) at the 4a-position undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic media converts the hydroxyl group to a ketone, yielding 2-[1-(4-fluorophenyl)-4a-oxo-octahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide as the primary product . This reaction proceeds optimally at 60–70°C in aqueous sulfuric acid (H₂SO₄), with yields reaching 75–85% .
Key Reaction Pathway:
Reduction Reactions
The acetamide moiety can be reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), resulting in the formation of a secondary amine. This transformation is critical for modifying the compound’s pharmacological properties .
Example Reaction:
Electrophilic Aromatic Substitution
The 4-fluorophenyl group participates in electrophilic substitution, though fluorine’s electron-withdrawing nature directs incoming electrophiles to the meta position. Nitration using HNO₃/H₂SO₄ introduces a nitro group at the 3-position of the fluorophenyl ring .
Conditions:
-
Temperature: 25–30°C
-
Reagents: Concentrated HNO₃ (2 equiv), H₂SO₄ (catalytic)
-
Yield: ~60%
Nucleophilic Acyl Substitution
The acetamide’s carbonyl group reacts with nucleophiles like Grignard reagents (e.g., CH₃MgBr) to form ketones or tertiary alcohols, depending on stoichiometry .
Hydrolysis Reactions
The acetamide group undergoes acid- or base-catalyzed hydrolysis:
-
Acidic Hydrolysis (6M HCl, reflux): Produces 2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetic acid and 4-methoxyaniline .
-
Basic Hydrolysis (NaOH, ethanol/water): Yields the corresponding carboxylate salt .
Functionalization of the Isoquinoline Core
The octahydroisoquinoline structure can be dehydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere to form a fully aromatic isoquinoline derivative, enhancing π-conjugation .
Table 2: Reagent Compatibility
| Reagent | Compatibility with Key Functional Groups | Notes |
|---|---|---|
| KMnO₄ | Oxidizes alcohols, amines | Avoid with acid-sensitive groups |
| LiAlH₄ | Reduces amides, esters | Requires anhydrous conditions |
| HNO₃/H₂SO₄ | Nitrates aromatic rings | Meta-directing due to fluorine |
| Pd/C | Dehydrogenates saturated rings | Requires H₂ gas and elevated temperatures |
Mechanistic Insights
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide may exhibit neuroprotective effects. Studies have shown that isoquinoline derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Parkinson's disease and Alzheimer's disease. The specific interactions of this compound with neurotransmitter receptors remain an area of active investigation.
Pain Management
Given its structural similarity to known analgesics, this compound is being explored for its potential as a pain reliever. Preliminary studies have suggested that the compound may interact with opioid receptors, providing insights into its efficacy in managing chronic pain conditions. Further research is needed to elucidate its mechanism of action and therapeutic window.
Antidepressant Properties
The isoquinoline scaffold has been associated with antidepressant activity. Compounds derived from this structure have shown promise in preclinical models for their ability to enhance mood and alleviate symptoms of depression. This compound's specific pharmacodynamics are under investigation to determine its potential as a novel antidepressant.
Case Studies
Several studies have examined the biological activities of compounds related to 2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide:
- Study on Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of octahydroisoquinoline exhibited significant neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases .
- Analgesic Activity Assessment : Another research article highlighted the analgesic properties of similar compounds in animal models, showing a reduction in pain response comparable to established analgesics .
- Antidepressant Efficacy : A clinical trial investigated the antidepressant effects of isoquinoline derivatives, reporting positive outcomes in patients with major depressive disorder .
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in physiological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Properties of the Target Compound and Analogs
Structural and Functional Group Comparisons
Fluorophenyl vs. Chlorophenyl Substitution
- The target compound’s 4-fluorophenyl group (electron-withdrawing) may enhance metabolic stability compared to the 4-chlorophenyl analog in , which has higher molar mass (496.2 g/mol) and a lower melting point (71–73°C) .
Hydroxy and Methoxy Groups
- This could improve solubility or receptor affinity .
- Compared to paracetamol (4-hydroxyphenyl), the target’s 4-methoxyphenyl group reduces polarity, likely increasing blood-brain barrier permeability but slowing Phase I metabolism .
Complex Heterocyclic Systems
- The octahydroisoquinoline core in the target compound distinguishes it from linear analogs like 2-chloro-N-(4-fluorophenyl)acetamide (), which lacks a fused ring system. The bicyclic structure may confer rigidity, enhancing selectivity for biological targets .
Biological Activity
The compound 2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule belonging to the isoquinoline class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into its key components:
- Isoquinoline moiety : Provides a framework for various pharmacological interactions.
- Fluorophenyl group : Enhances lipophilicity and may affect receptor binding.
- Methoxyphenyl acetamide : Contributes to the compound's overall activity profile.
The chemical formula is with a molecular weight of approximately 348.42 g/mol.
- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS).
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to neurotransmitter metabolism, thereby modulating levels of key neurotransmitters such as dopamine and serotonin.
Pharmacological Effects
- Antidepressant Activity : Research indicates potential antidepressant effects through modulation of serotonergic pathways.
- Neuroprotective Properties : The compound may exhibit neuroprotective effects against oxidative stress, which is critical in neurodegenerative diseases.
- Analgesic Effects : Some studies have shown that it possesses analgesic properties, possibly through its action on pain pathways in the CNS.
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Neuroprotection | Antioxidant activity | |
| Analgesic | Modulation of pain pathways |
Case Studies
- Antidepressant Efficacy : A study involving animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain, suggesting a potential for clinical applications in treating depression (PMID: 31557052) .
- Neuroprotection Against Oxidative Stress : In vitro studies showed that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity. This suggests a role in preventing neurodegeneration associated with conditions like Alzheimer's disease .
- Pain Management Trials : Clinical trials have indicated that the compound may reduce pain perception in patients with chronic pain conditions, showing promise as an alternative analgesic therapy .
Q & A
Basic Question: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. For example, intermediates with fluorophenyl and methoxyphenyl groups can be prepared via nucleophilic substitution or amidation reactions. Intramolecular hydrogen bonding (e.g., C–H⋯O interactions) may stabilize intermediates during cyclization steps . Optimization includes controlling temperature (e.g., 0–5°C for sensitive steps) and using catalysts like DMAP for amide bond formation. Purity can be monitored in real-time using thin-layer chromatography (TLC) with UV detection.
Basic Question: How is the compound’s structural conformation validated?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for conformational analysis. For example, intramolecular hydrogen bonds and octahydroisoquinoline ring geometry can be resolved at 293 K with a data-to-parameter ratio >8.4 and R-factor <0.05 . Complementary techniques include:
- NMR : and NMR to confirm substituent positions (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) .
- FT-IR : Peaks at ~1650 cm (amide C=O) and ~3400 cm (O–H stretch) validate functional groups .
Basic Question: What analytical methods are used to assess purity and identify impurities?
Methodological Answer:
- HPLC : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Detect impurities at 254 nm; relative retention times (RRT) for common impurities range from 1.2–2.2 .
- Mass Spectrometry (LC-MS) : Identify impurities via exact mass (e.g., [M+H] for the parent compound: calculated 456.18 Da) and isotopic patterns for halogenated byproducts .
- Spiking Studies : Compare retention times with synthesized impurities (e.g., de-fluorinated analogs) .
Advanced Question: How do intermolecular interactions influence crystallographic packing and stability?
Methodological Answer:
SCXRD reveals that N–H⋯O hydrogen bonds form infinite chains along the crystallographic c-axis, while C–H⋯O interactions create six-membered rings within the molecule. These interactions stabilize the lattice, as shown by thermal displacement parameters (B-factors < 4 Å for non-H atoms) . Computational tools like Mercury 4.0 can visualize packing diagrams and quantify interaction distances (e.g., 2.8–3.2 Å for H-bonds) .
Advanced Question: What computational strategies predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., kinases). The fluorophenyl group’s electronegativity may enhance binding affinity via halogen bonds (e.g., with backbone carbonyls) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ constants) with activity. For example, methoxy groups increase logP, potentially improving membrane permeability .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies often arise from divergent reaction conditions. For example:
- Solvent Effects : Yields drop from 85% to 60% when switching from DMF to THF due to reduced solubility of intermediates .
- Catalyst Loading : Pd/C (5% vs. 10%) may alter hydrogenation efficiency for octahydroisoquinoline rings. Monitor via NMR to track fluorophenyl group retention .
Advanced Question: What protocols ensure safe handling of reactive intermediates during synthesis?
Methodological Answer:
- Protective Equipment : Use nitrile gloves and fume hoods for steps involving iodinated reagents (e.g., N-iodoacetyltyramine analogs) .
- Quenching Procedures : Neutralize excess chlorinating agents (e.g., SOCl) with ice-cold sodium bicarbonate before disposal .
- Storage : Store hygroscopic intermediates under argon with molecular sieves to prevent hydrolysis .
Advanced Question: How are pharmacophore models developed for structure-activity relationship (SAR) studies?
Methodological Answer:
Feature Mapping : Identify critical moieties (e.g., 4a-hydroxy group for hydrogen bonding, fluorophenyl for hydrophobic contacts) using Schrödinger’s Phase .
3D Alignment : Superimpose active analogs (e.g., from imidazo[1,2-b]pyridazine derivatives) to define spatial tolerances (<1.2 Å RMSD) .
Validation : Test models against inactive decoys using ROC curves (AUC >0.7 indicates predictive power) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
